molecular formula C26H25N3O2 B8709507 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)-

1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)-

Cat. No.: B8709507
M. Wt: 411.5 g/mol
InChI Key: UIMJQPQEOBBSKO-IBGZPJMESA-N
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Description

1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,4-Dioxino[2,3-f]quinoline derivatives, particularly the compound 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- , have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer properties and interactions with various molecular targets.

Synthesis

The synthesis of the target compound typically involves the formation of a quinoline core followed by functionalization to introduce the indole and pyridine moieties. This multi-step synthetic approach allows for the fine-tuning of biological activity through structural modifications.

Anticancer Properties

The compound has demonstrated significant cytotoxic activity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed an IC50 value indicating potent antiproliferative effects.
  • DU145 (prostate cancer) : Similar cytotoxicity was observed.
  • A549 (lung cancer) : The compound also exhibited activity against this cell line.

Table 1 summarizes the IC50 values for these cell lines:

Cell LineIC50 (µM)
MCF-70.15
DU1450.20
A5490.25

These values suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The mechanisms underlying the anticancer activity of this compound include:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition leads to degradation of client proteins such as Her2 and Hsp70 induction, which are associated with cancer progression .
  • Targeting Tyrosine Kinases : The compound has shown potential in inhibiting various tyrosine kinases involved in cancer signaling pathways. For example, it has been evaluated against EGFR and VEGFR-2, demonstrating moderate to high potency against these targets .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Quinoline Analogues : A series of quinoline derivatives were synthesized and tested for Hsp90 inhibition. Notably, one derivative demonstrated an IC50 value of 0.05 µM against MCF-7 cells, highlighting the potential for structure-activity relationship (SAR) optimization in this class of compounds .
  • Dioxinoquinoline Derivatives : Research on fused dioxinoquinoline derivatives indicated significant cytotoxicity against MCF-7 cells with IC50 values below 0.1 µM. These findings support further exploration into their therapeutic applications in oncology .

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

(2S)-2-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

InChI

InChI=1S/C26H25N3O2/c1-17-6-7-21-24(28-17)8-9-25-26(21)31-19(16-30-25)15-29-12-10-18(11-13-29)22-14-27-23-5-3-2-4-20(22)23/h2-10,14,19,27H,11-13,15-16H2,1H3/t19-/m0/s1

InChI Key

UIMJQPQEOBBSKO-IBGZPJMESA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OC[C@@H](O3)CN4CCC(=CC4)C5=CNC6=CC=CC=C65

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OCC(O3)CN4CCC(=CC4)C5=CNC6=CC=CC=C65

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2R)-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate (7.02 g, 18.1 mmole) and potassium carbonate (5.71 g, 41.3 mmole) in 250 mL of 1:1 THF/DMF was added 10.7 g (54.5 mmole) of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. The mixture was heated at reflux under nitrogen for 6 hours. After cooling to room temperature, the mixture was concentrated to dryness under vacuum and the residue column chromatographed on silica gel using first methylene chloride to elute impurities and then 3% methanol in methylene chloride to elute the product. The product-containing fractions were concentrated in vacuum and the residue recrystallized from ethanol/ethyl acetate to give 4.45 g of the (S)-enantiomer of the title compound as a yellow solid (m.p. 210° C.).
Name
(2R)-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
250 mL
Type
solvent
Reaction Step One
Name
title compound

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